molecular formula C10H12N2O2S B15253923 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde

4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B15253923
M. Wt: 224.28 g/mol
InChI Key: KBQVWYBBVBBAHK-UHFFFAOYSA-N
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Description

4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 1,n-enynes and related reactions . This method often employs transition metal catalysis to facilitate the formation of the bicyclic structure. Other approaches include intramolecular and intermolecular cyclopropanations, oxidative cyclopropanation, and photoredox catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and aldehyde functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it acts as a dual inhibitor of TYK2 and JAK1, which are enzymes involved in cytokine receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its specific combination of functional groups and its ability to act as a dual inhibitor of TYK2 and JAK1. This makes it a valuable compound for medicinal chemistry and drug development .

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-(3-azabicyclo[3.1.0]hexan-3-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C10H12N2O2S/c1-14-10-11-9(8(5-13)15-10)12-3-6-2-7(6)4-12/h5-7H,2-4H2,1H3

InChI Key

KBQVWYBBVBBAHK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(S1)C=O)N2CC3CC3C2

Origin of Product

United States

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